molecular formula C10H10F3NO2 B7440868 3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

Cat. No. B7440868
M. Wt: 233.19 g/mol
InChI Key: WJZLOLNEQCPKAS-UHFFFAOYSA-N
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Description

3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, also known as ATFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ATFA belongs to the class of non-proteinogenic amino acids and has been found to exhibit a range of interesting biochemical and physiological effects. In

Scientific Research Applications

  • A method for synthesizing 3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid via DBU-catalyzed asymmetric 1,3-proton shift reaction has been developed. This process allowed preparation of the amino acid in high chemical yield and enantioselectivity, proving practical for large-scale synthesis (Soloshonok et al., 2006).

  • Another study elaborates on the DBU-catalyzed asymmetric synthesis of the same acid via enantioselective biomimetic transamination of isopropyl 4,4,4-trifluoro-3-oxobutanoate. The process was found to be highly enantioselective, although some racemization under highly basic conditions was noted (Soloshonok et al., 2006).

  • The utility of 4,4,4-trifluoro-3-oxo-1-butenyl group as a protecting group for the N-H terminal of amino acids in peptide synthesis is proposed. This study suggests the group can be removed by acidic hydrolysis, indicating a potential application in peptide bond formation and protection (Gorbunova et al., 1991).

  • A practical method to access enantiopure β-perfluoroalkyl-β-amino acids was developed, which includes the reduction of cyclic enamino-esters with excellent diastereoselectivity. This method provides an efficient way to produce (S)-3-amino-4,4,4-trifluorobutanoic acid in high enantiomeric purity, indicating its potential for producing bioactive compounds (Ishida et al., 2009).

  • An efficient method for synthesizing 3-aryl-3-trifluoromethyl-2,3-dihydro-1H-pyrrolizin-1-ones was developed. This includes the transformation of 3-amino-3-aryl-4,4,4-trifluorobutanoic acid methyl esters into corresponding pyrrol derivatives, demonstrating its utility in creating bioactive scaffolds (Melnykov et al., 2019).

properties

IUPAC Name

3-amino-4,4,4-trifluoro-3-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)9(14,6-8(15)16)7-4-2-1-3-5-7/h1-5H,6,14H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZLOLNEQCPKAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 2
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 3
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 4
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 5
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid
Reactant of Route 6
3-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

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